molecular formula C20H18N4 B11445402 N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11445402
M. Wt: 314.4 g/mol
InChI Key: QXNRUILQSWKHJS-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a 2,6-dimethylphenyl group, a pyridin-2-yl group, and an imidazo[1,2-a]pyridine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 2,6-dimethylphenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a 2,6-dimethylphenylboronic acid is reacted with the imidazo[1,2-a]pyridine core.

    Attachment of the pyridin-2-yl group: This can be done through a nucleophilic substitution reaction, where the pyridin-2-yl group is introduced to the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.

    Chemical Biology: The compound can be used as a probe to investigate the function of specific proteins or enzymes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
  • N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-ol
  • N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-thiol

Uniqueness

N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both phenyl and pyridine groups

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H18N4/c1-14-8-7-9-15(2)18(14)23-20-19(16-10-3-5-12-21-16)22-17-11-4-6-13-24(17)20/h3-13,23H,1-2H3

InChI Key

QXNRUILQSWKHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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